![molecular formula C15H20N2O B2959009 1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one CAS No. 2320850-12-0](/img/structure/B2959009.png)
1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1R,5S)-3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of bicyclic compounds, which are known for their unique structural properties and diverse biological activities.
Aplicaciones Científicas De Investigación
Stereochemical Synthesis and Applications
Stereoselective Synthesis : The compound has been studied in the context of stereoselective synthesis, particularly for the active metabolite of the PI3 kinase inhibitor PKI-179. This process involves stereospecific hydroboration and stereochemical determination, highlighting its importance in medicinal chemistry for developing specific drug isomers (Chen et al., 2010).
Enantiomeric Purity : In another study, the enantiomeric purity of related bicyclic pyrrolidine derivatives was utilized for asymmetric syntheses, indicating the compound's role in creating enantiomerically pure substances, which is crucial in pharmaceuticals (Martens & Lübben, 1991).
Chemical Structure and Conformation
Molecular Structure Analysis : The compound's analogs have been analyzed for their molecular structures, such as determining the conformation of fused rings in the structure. This is important in the field of crystallography and for understanding the physical properties of chemical compounds (Yang et al., 2008).
Supramolecular Assemblies : Research has also focused on the supramolecular assemblies of related compounds with aza donor molecules. These studies are significant in material science for designing new molecular structures and understanding intermolecular interactions (Arora & Pedireddi, 2003).
Synthetic Applications and Chemical Reactions
Synthesis of Chiral Derivatives : Chiral pyrrolidine derivatives similar to the compound have been synthesized starting from other chiral acids. This research is essential for developing new synthetic routes in organic chemistry (Nagasaka & Imai, 1995).
Investigation of Through-Bond Effects : The compound's analogs have been used to study through-bond and through-space effects in hydrogen bonding, which is important for understanding molecular interactions and reaction mechanisms (Lomas, 2011).
Absolute Configuration and Structure Analysis : Studies on the relative configuration, absolute configuration, and structure of isomeric compounds related to this chemical have been conducted. Such research is vital in stereochemistry for the development of drugs and other chemical products (Brzezinski et al., 2013).
Conformational Studies : N-Substituted derivatives of the compound have been studied for their preferred conformations. Understanding these conformations is essential in the development of pharmaceuticals and advanced materials (Arias et al., 1986).
Pharmaceutical Research
Development of Agonists for Cognitive Disorders : Research has been conducted on analogs of this compound as agonists for the alpha7 nicotinic acetylcholine receptor, showing potential in the treatment of cognitive deficits in schizophrenia. This highlights its role in neuropharmacology and psychiatric medicine (Wishka et al., 2006).
Synthesis of β-sec-Amino Alcohols : The compound's derivatives have been synthesized for potential use as chiral β-sec-amino alcohols. Such compounds are significant in the development of new pharmacological agents (Wilken & Martens, 1997).
Additional Chemical Research
Synthesis from Industrial Waste Materials : There has been research on the synthesis of this compound's derivatives from industrial waste, indicating its potential in sustainable chemistry and waste management (Dubois & Hoornaert, 1996).
Exploration of Redox Chemistry : The compound has been studied in the context of redox chemistry, particularly in iron(III) complexes. This is important in inorganic chemistry and material sciences for the development of new catalysts and electronic materials (Viswanathan et al., 1996).
Propiedades
IUPAC Name |
1-[3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-11(18)17-14-4-5-15(17)9-13(8-14)7-12-3-2-6-16-10-12/h2-3,6,10,13-15H,4-5,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWXMHPTTIPKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CCC1CC(C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetyl]amino}benzoate](/img/no-structure.png)
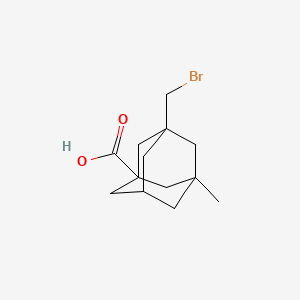

![4-benzoyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2958935.png)
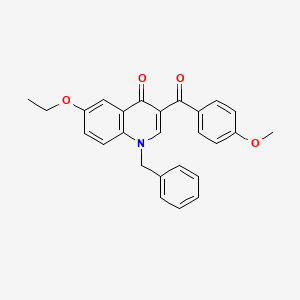
![1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2958938.png)

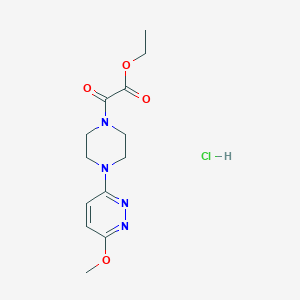
![5-[2-(1H-imidazol-4-yl)-1,3-thiazol-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2958942.png)
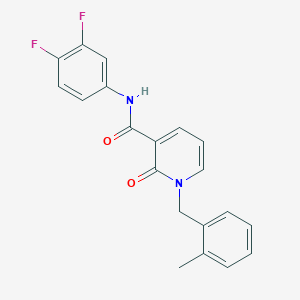
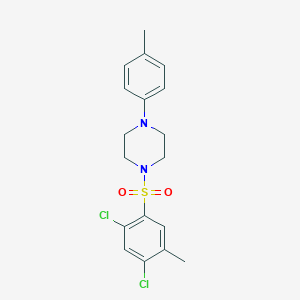
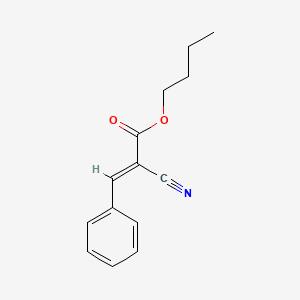
![2,3,3a,4,5,6,7,8,9,9a-Decahydro-1H-cycloocta[c]pyrrole;hydrochloride](/img/structure/B2958947.png)
